Stereoselective 5-HT2 Receptor Binding: (R)-Emopamil Exhibits 13-Fold Lower Affinity Than (S)-Emopamil
In direct competitive radioligand binding studies using [3H]-ketanserin on rat cerebrocortical membranes, (R)-emopamil demonstrated an intermediate 5-HT2 receptor affinity (Ki = 58 nmol/L) that was approximately 13-fold lower than (S)-emopamil (Ki = 4.4 nmol/L) but approximately 3-fold higher than verapamil (Ki = 177 nmol/L) and approximately 4-fold higher than gallopamil (Ki = 242 nmol/L) [1]. This stereoselectivity was explicitly noted: '(S)-emopamil's affinity was distinctly higher than that of the (R)-enantiomer' [1].
| Evidence Dimension | 5-HT2 receptor binding affinity (Ki, [3H]-ketanserin displacement) |
|---|---|
| Target Compound Data | (R)-emopamil Ki = 58 nmol/L |
| Comparator Or Baseline | (S)-emopamil Ki = 4.4 nmol/L; verapamil Ki = 177 nmol/L; gallopamil Ki = 242 nmol/L |
| Quantified Difference | (R)-emopamil has 13.2-fold lower affinity vs. (S)-emopamil; 3.1-fold higher affinity vs. verapamil; 4.2-fold higher affinity vs. gallopamil |
| Conditions | Rat cerebrocortical membranes; [3H]-ketanserin radioligand displacement assay |
Why This Matters
The stereoselectivity of 5-HT2 binding means (R)-emopamil should not be used as a substitute for (S)-emopamil in studies where potent serotonin antagonism is required; conversely, (R)-emopamil may serve as a low-5-HT2-activity control enantiomer in cerebrovascular pharmacology experiments.
- [1] Hofmann HP, Raschack M, Unger L. (S)-emopamil, a novel calcium and serotonin antagonist for the treatment of cerebrovascular disorders. 1st communication: pharmacological profile. Arzneimittelforschung. 1989 Mar;39(3):304-8. PMID: 2757655. View Source
